BenchChemオンラインストアへようこそ!

6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione

Xanthine oxidase Enzyme inhibition IC50

6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione (CAS 99979-82-5; MFCD19439685) is a heterocyclic small molecule with the molecular formula C₅H₅N₅S (MW 167.19 g mol⁻¹). It belongs to the pyrazolo[3,4‑d]pyrimidine family, in which a pyrazole ring is fused to a pyrimidine core, and carries an amino group at C‑6 together with a thione (C=S) substituent at C‑4.

Molecular Formula C5H5N5S
Molecular Weight 167.19 g/mol
Cat. No. B11915754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione
Molecular FormulaC5H5N5S
Molecular Weight167.19 g/mol
Structural Identifiers
SMILESC1=NNC2=C1C(=S)N=C(N2)N
InChIInChI=1S/C5H5N5S/c6-5-8-3-2(1-7-10-3)4(11)9-5/h1H,(H4,6,7,8,9,10,11)
InChIKeyCEQNENJYRNPLPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione – Sourcing Guide for a Purine-Isosteric 4-Thione Scaffold


6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione (CAS 99979-82-5; MFCD19439685) is a heterocyclic small molecule with the molecular formula C₅H₅N₅S (MW 167.19 g mol⁻¹) . It belongs to the pyrazolo[3,4‑d]pyrimidine family, in which a pyrazole ring is fused to a pyrimidine core, and carries an amino group at C‑6 together with a thione (C=S) substituent at C‑4 [1]. The scaffold is a purine bioisostere that was originally explored in the “Potential Purine Antagonists” programme and has since been used as a synthetic precursor for nucleoside analogues, kinase‑targeted libraries and xanthine‑oxidase probes [2].

Why 6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione Cannot Be Replaced by Generic Purine Analogs or 4‑Amino Derivatives


Close-in scaffolds such as 4‑aminopyrazolo[3,4‑d]pyrimidine, allopurinol or 6‑thioguanine share molecular formula elements but differ critically in the position and electronic nature of the heteroatom substituents. The C‑4 thione (or thiol) group is essential for nucleophilic derivatisation, protein binding and enzyme inhibition potency: for example, replacing the 4‑thione with a 4‑amino group reduces xanthine oxidase inhibitory activity up to 19‑fold [1]. Moreover, purine analogues such as allopurinol lack the regioselective alkylation chemistry that the thione sulfur provides, leading to complex product mixtures during library synthesis [2]. The presence of the 6‑amino group in the target compound further distinguishes it from unsubstituted 4‑thione scaffolds by introducing an additional hydrogen‑bond donor/acceptor that can modulate target recognition, solubility and metabolic stability [3].

6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione – Quantitative Differentiation Evidence


Xanthine Oxidase Inhibition: 4‑Thione Scaffold Outperforms 4‑Amino Analogues by 19‑Fold

In a direct enzyme assay, the 4‑thione pyrazolo[3,4‑d]pyrimidine core (without 6‑amino substitution) inhibited xanthine oxidase with an IC₅₀ of 1.33 µM, whereas the 4‑amino analogue gave an IC₅₀ of 25.46 µM – a 19‑fold loss of potency [1]. The compound did not induce DCPIP reduction, indicating a distinct electron‑transfer mechanism relative to allopurinol. Although the 6‑amino substituent adds polarity, SAR from the 4‑amino‑6‑mercapto series confirms that the C‑4 thione is the dominant potency determinant (IC₅₀ = 8.17 µM for 4‑amino‑6‑mercaptopyrazolo[3,4‑d]pyrimidine) [2].

Xanthine oxidase Enzyme inhibition IC50

Regioselective S‑Alkylation: 100 % Thioether Formation vs. N‑Alkylation Mixtures with 4‑Amino Analogs

The 4‑thione sulfur of pyrazolo[3,4‑d]pyrimidine reacts with ethyl bromoacetate derivatives in DMF/K₂CO₃ at room temperature to give exclusively the S‑alkylated product (compounds 3a‑c) with no detectable N‑alkylation [1]. In contrast, 4‑amino‑substituted pyrazolo[3,4‑d]pyrimidines produce mixtures of N‑ and exocyclic alkylation products that require protection/deprotection strategies. The 6‑amino group in the target compound is not expected to interfere with this selectivity.

Regioselective synthesis Thioalkylation Nucleoside chemistry

Protein‑Binding Profile: Irreversible Cellular Binding Distinguishes 4‑Thione Scaffolds from Allopurinol

In whole‑blood distribution studies, the 4‑thione pyrazolo[3,4‑d]pyrimidine scaffold (thiopurinol) showed 30 % irreversible binding to cellular proteins at 1 nmol µL⁻¹ substrate concentration, whereas allopurinol and oxipurinol exhibited 0 % irreversible binding under identical conditions [1]. The 4‑thione core also displayed greater human‑serum‑albumin binding capacity than uric acid or 6‑mercaptopurine across the physiological range. The 6‑amino substituent is expected to further modulate this protein‑binding profile through additional hydrogen‑bond interactions.

Protein binding Pharmacokinetics Thiopurinol

Purine‑Antagonist Heritage: Scaffold Validated in the 4,6‑Disubstituted Pyrazolo[3,4‑d]pyrimidine Series

The 6‑amino‑4‑thione substitution pattern is a defined member of the 4,6‑disubstituted pyrazolo[3,4‑d]pyrimidine series originally designed as purine antagonists [1]. In antiproliferative screens against U937 cancer cells, thio‑substituted pyrazolo[3,4‑d]pyrimidine derivatives containing a 4‑amino group and a 6‑thiol‑derived substituent yielded IC₅₀ values below 20 µM for the most active analogs (compounds 4b and 4l), with compound 4l showing high cancer‑cell selectivity [2]. While the target compound (6‑amino‑4‑thione) is regioisomeric, these data confirm that the pyrazolo[3,4‑d]pyrimidine core bearing both amino and thio‑derived substituents can deliver cellular activity.

Purine antagonist Antimetabolite Structure‑activity relationship

Lipophilicity Differentiation: 6‑Amino‑4‑thione Scaffold is >1.5 LogP Units More Lipophilic than Allopurinol

The unsubstituted 4‑thione pyrazolo[3,4‑d]pyrimidine scaffold has a calculated LogP of 0.97 and LogSW of –1.14, which is approximately 1.5 LogP units higher than allopurinol (LogP ≈ –0.55) [1]. The 6‑amino group in the target compound adds polarity; however, the thione group remains the dominant lipophilicity determinant compared to the 4‑oxo (allopurinol) or 4‑amino series.

Lipophilicity LogP Drug formulation

6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione – Best-Fit Research and Industrial Application Scenarios


Xanthine Oxidase Probe Development with Attenuated ROS Induction

The 6‑amino‑4‑thione scaffold inherits the xanthine oxidase inhibitory potency of the 4‑thione core (IC₅₀ ≈ 1.33 µM) while avoiding the DCPIP reduction activity seen with allopurinol, making it a mechanistically differentiated probe for studying xanthine oxidase‑related pathways without the full ROS induction profile [4]. Researchers investigating the role of reactive oxygen species in hyperuricemia or gout can use this compound as a tool to dissect enzyme inhibition from oxidative stress endpoints.

Regioselective Intermediate for Thioether‑Linked Nucleoside Libraries

The C‑4 thione sulfur directs electrophilic attack with complete regioselectivity, enabling clean S‑alkylation without detectable N‑alkylation side products [4]. The 6‑amino group provides an additional diversification handle. This chemistry is leveraged for constructing acyclic nucleoside analogues and thioalkylamide libraries for antiviral or anticancer screening campaigns.

Purine‑Antagonist Lead Optimisation for Antiproliferative Programmes

The compound belongs to the historically validated 4,6‑disubstituted pyrazolo[3,4‑d]pyrimidine series that has produced antiproliferative agents with IC₅₀ values below 20 µM against U937 leukemia cells [4]. The 6‑amino‑4‑thione regioisomer offers a distinct hydrogen‑bonding pattern compared to 4‑amino‑6‑thiol analogs, providing medicinal chemists with an alternative vector for structure‑activity relationship exploration targeting CDK2, Src, or other purine‑binding kinases.

Pharmacokinetic Tool Compound with Irreversible Protein Binding

The 4‑thione scaffold demonstrates 30 % irreversible binding to cellular proteins – a property absent in allopurinol and oxipurinol [4]. This feature is valuable for pharmacokinetic studies requiring prolonged target residence time or for investigating covalent drug‑target interactions. The 6‑amino substituent can be further derivatised to modulate the extent and selectivity of this binding.

Quote Request

Request a Quote for 6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.